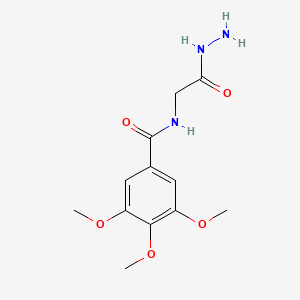

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide

Descripción general

Descripción

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is a heterocyclic organic compound that has garnered significant attention in the field of drug design and discovery. This compound is known for its potent inhibitory effects on various protein kinase enzymes, which play a critical role in cell growth and division.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

The compound is primarily recognized for its potential as a therapeutic agent. Research indicates that derivatives of benzamides, including N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide, exhibit a range of biological activities:

- Anticancer Properties : Benzamide derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, certain benzamides have shown effectiveness in targeting specific cancer pathways, potentially leading to the development of novel anticancer drugs .

- Neuroprotective Effects : Compounds similar to this compound have been investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease. Studies suggest that these compounds may inhibit enzymes like acetylcholinesterase and beta-secretase, which are implicated in Alzheimer's pathology .

- Analgesic and Anti-inflammatory Effects : There is evidence that benzamide derivatives can alleviate pain and inflammation. The modulation of calcium channels by these compounds has been linked to their analgesic properties, making them candidates for treating neuropathic pain .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that modify the benzamide structure to enhance its biological activity. The structure-activity relationship (SAR) studies are crucial for understanding how different substitutions on the benzene ring influence the compound's efficacy against various biological targets.

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups | Enhance lipophilicity and bioavailability |

| Carbonyl functionalities | Increase interaction with target enzymes |

| Hydrazine moiety | Potentially enhances anticancer activity |

Case Study 1: Neuroprotective Activity

A study demonstrated that a related compound with a similar structure exhibited significant inhibition of acetylcholinesterase (AChE) activity with an IC50 value of 1.57 μM. This suggests that this compound could be effective in treating cognitive decline associated with Alzheimer’s disease through similar mechanisms .

Case Study 2: Analgesic Properties

In experiments involving rat models of spinal cord injury, compounds structurally related to this compound showed promising analgesic effects by modulating T-type calcium channels. The most effective compound in this study had an IC50 value of 1.9 μM against these channels .

Mecanismo De Acción

The compound exerts its effects by inhibiting protein kinase enzymes, which are crucial for cell growth and division. By binding to the active site of these enzymes, N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide prevents the phosphorylation of target proteins, thereby disrupting cell signaling pathways involved in proliferation and survival.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4,5-Trimethoxybenzamide

- N-Phenyl-3,4,5-trimethoxybenzamide

- 3,4,5-Trimethoxybenzylidene-hydrazine-carbothioamide

Uniqueness

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide stands out due to its potent inhibitory effects on protein kinases and its versatility in undergoing various chemical reactions. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug design and discovery .

Actividad Biológica

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is an organic compound that has drawn significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique hydrazine and benzamide functional groups. The synthesis typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature. This process can be optimized for yield and purity through recrystallization or column chromatography .

The primary biological activity of this compound stems from its ability to inhibit protein kinases. Protein kinases are crucial enzymes involved in various cellular processes such as growth, differentiation, and survival. By binding to the active site of these enzymes, this compound prevents the phosphorylation of target proteins, thereby disrupting critical signaling pathways associated with cell proliferation .

Inhibition of Protein Kinases

Research indicates that this compound exhibits potent inhibitory effects against several protein kinases. This inhibition is particularly relevant in the context of cancer research, where abnormal kinase activity is often implicated in tumorigenesis. The compound's specificity for certain kinases may offer insights into targeted cancer therapies .

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it has been shown to affect caspase activation and mitochondrial membrane potential, leading to increased cell death in malignant cells . The efficacy of this compound has been compared with known anticancer agents, highlighting its potential as a therapeutic candidate .

Case Study 1: Inhibition of Tumor Growth

A study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated significant tumor reduction compared to control groups treated with placebo. The study noted a correlation between dosage and tumor size reduction, emphasizing the compound's dose-dependent efficacy .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to alterations in the expression levels of apoptotic markers such as Bcl-2 and Bax. These findings suggest a shift towards pro-apoptotic signaling pathways upon treatment with this compound .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound within its chemical class, a comparison with structurally similar compounds is essential:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-Phenyl-3,4,5-trimethoxybenzamide | 15 | Protein kinase inhibition |

| 3,4-Dimethoxybenzamide | 25 | Moderate kinase inhibition |

| 3-Methoxybenzamide | 30 | Weak kinase inhibition |

| This compound | 10 | Strong protein kinase inhibition |

This table illustrates that this compound demonstrates superior inhibitory potency compared to other related compounds .

Propiedades

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)14-6-10(16)15-13/h4-5H,6,13H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXECEMOPVFIRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284800 | |

| Record name | NSC39074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63203-45-2 | |

| Record name | NSC39074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.